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Compound of Interest

Compound Name: 1-Phenylpiperidine

Cat. No.: B1584701

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological
information for 1-phenylpiperidine. It is intended for research and informational purposes only.
Specific quantitative toxicological data for 1-phenylpiperidine, such as LD50 and NOAEL
values from dedicated studies, are not readily available in the public domain. The information
presented herein is compiled from safety data sheets, studies on structurally related
compounds, and general toxicological principles.

Introduction

1-Phenylpiperidine (CAS No. 4096-20-2) is a heterocyclic aromatic compound that serves as
a crucial building block in the synthesis of a wide array of pharmaceutical agents and fine
chemicals.[1][2] Its structural motif is found in various classes of drugs, including analgesics,
antipsychotics, and antidepressants.[2] Given its prevalence as a synthetic intermediate, a
thorough understanding of its toxicological profile is essential for risk assessment and safe
handling in research and drug development settings. This technical guide summarizes the
known toxicological properties of 1-phenylpiperidine, outlines relevant experimental
methodologies, and provides insights into its potential mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-phenylpiperidine is provided in
Table 1. This information is critical for its proper handling, storage, and for understanding its
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potential environmental fate and transport.

Property Value Reference
CAS Number 4096-20-2 [1][3]
Molecular Formula Ci1H1sN [1][3]
Molecular Weight 161.24 g/mol [3114]

Colorless to light yellow or light
Appearance o [1]
orange clear liquid

Boiling Point 258 °C [4]
Melting Point 4.7 °C [4115]
Flash Point 106 °C [4]
Density 0.9944 g/cm3 [5]
Refractive Index 1.5600 to 1.5640 [5]
Storage Conditions 2-8°C, protect from light [5]

Toxicological Profile

The toxicological data for 1-phenylpiperidine is primarily derived from its classification and
labeling under the Globally Harmonized System (GHS) and from studies on analogous
compounds. Direct, comprehensive toxicological studies on 1-phenylpiperidine are limited in
publicly accessible literature.

Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for 1-phenylpiperidine have been
identified in the reviewed literature. However, based on its GHS classification, it is known to
cause skin, eye, and respiratory irritation upon acute exposure.[3][6]

General Observations from Structurally Related Compounds: For context, piperidine, the parent
heterocyclic compound, exhibits moderate acute oral toxicity in rats, with LD50 values ranging
from 133 to 447 mg/kg.
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Sub-chronic and Chronic Toxicity

There is no publicly available data from sub-chronic or chronic toxicity studies specifically for 1-
phenylpiperidine. Therefore, No Observed Adverse Effect Levels (NOAELS) have not been
established.

Genotoxicity

No specific genotoxicity data (e.g., Ames test, in vivo micronucleus assay) for 1-
phenylpiperidine was found.

Carcinogenicity

There are no available carcinogenicity bioassays for 1-phenylpiperidine in the public domain.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of 1-phenylpiperidine are not
publicly available.

Human Health Effects

The primary reported human health effects of 1-phenylpiperidine are related to its irritant
properties. It is classified as causing skin irritation, serious eye irritation, and potential
respiratory irritation.[3][6]

Mechanism of Action

The pharmacological and toxicological effects of 1-phenylpiperidine and its derivatives are
believed to be mediated through their interaction with various components of the central
nervous system.

Interaction with Opioid Receptors

1-Phenylpiperidine has been shown to have a strong binding affinity for k-opioid receptors.[4]
This interaction may contribute to its psychoactive properties. The signaling pathway
downstream of k-opioid receptor activation typically involves the inhibition of adenylyl cyclase
and modulation of ion channels.
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Hypothesized k-opioid receptor signaling pathway for 1-phenylpiperidine.

Effects on Dopamine Transport

Some studies on phenylpiperidine derivatives suggest an interaction with the dopamine
transporter (DAT), leading to the inhibition of dopamine uptake.[4] This mechanism is a
hallmark of many psychoactive substances and can contribute to neurotoxic effects.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of 1-phenylpiperidine
are not available, this section outlines the general methodologies for key toxicological assays
based on established guidelines, such as those from the Organisation for Economic Co-
operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for
histidine, meaning they cannot synthesize this essential amino acid and require it for growth.
The test substance is evaluated for its ability to cause a reverse mutation, restoring the gene
for histidine synthesis and allowing the bacteria to grow on a histidine-free medium.

General Protocol:
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 Strain Selection: Use a minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537,
and TA102 or E. coli WP2 uvrA).

e Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9
fraction from induced rat liver) to detect metabolites that may be mutagenic.

o Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate dose

range.
e Assay Procedure (Plate Incorporation Method):

o Mix the test substance at various concentrations, the bacterial culture, and either the S9
mix or a buffer.

o Add this mixture to molten top agar and pour it onto minimal glucose agar plates.
o Incubate the plates at 37°C for 48-72 hours.

o Data Analysis: Count the number of revertant colonies on each plate. A substance is
considered mutagenic if it produces a dose-related increase in the number of revertants
and/or a reproducible and statistically significant positive response for at least one of the
tester strains.

In Vivo Micronucleus Assay

This test identifies substances that cause cytogenetic damage, leading to the formation of
micronuclei in erythrocytes.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from
chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in
the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication
of induced chromosomal damage.

General Protocol:

e Animal Model: Typically conducted in mice or rats.
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Dose Administration: Administer the test substance to the animals, usually via the intended
route of human exposure.

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after
treatment.

Slide Preparation and Analysis: Prepare smears, stain the cells, and score the frequency of
micronucleated polychromatic erythrocytes (MN-PCEs) among total PCEs.

Data Analysis: Compare the frequency of MN-PCEs in treated groups to that in a concurrent
vehicle control group. A statistically significant, dose-dependent increase in the frequency of
MN-PCEs indicates a positive result.
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A generic workflow for toxicological testing of a chemical substance.

Conclusion

1-Phenylpiperidine is a widely used chemical intermediate with a toxicological profile
characterized primarily by its irritant properties. While it is known to interact with k-opioid
receptors and potentially inhibit dopamine transport, a comprehensive toxicological database
with quantitative endpoints is currently lacking in the public domain. Researchers and drug
development professionals should handle this compound with appropriate safety precautions,
including the use of personal protective equipment to avoid skin, eye, and respiratory
exposure. Further toxicological studies, following established guidelines, are necessary to fully
characterize the potential hazards of 1-phenylpiperidine and to establish safe exposure limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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